molecular formula C15H14BrN5O3S B2471035 N-(2-(3-(1H-imidazol-1-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-4-bromobenzenesulfonamide CAS No. 1396879-85-8

N-(2-(3-(1H-imidazol-1-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-4-bromobenzenesulfonamide

Cat. No.: B2471035
CAS No.: 1396879-85-8
M. Wt: 424.27
InChI Key: PXWOEVYLGDYMAA-UHFFFAOYSA-N
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Description

N-(2-(3-(1H-Imidazol-1-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-4-bromobenzenesulfonamide is a chemical reagent of significant interest in medicinal chemistry and drug discovery research. This compound features a hybrid architecture combining a pyridazinone core with an imidazole moiety and a bromobenzenesulfonamide group. The pyridazinone scaffold is a recognized pharmacophore in the development of enzyme inhibitors. For instance, molecules built on this scaffold have been developed as first-in-class inhibitors that target protein-protein interactions, such as those involving PRMT5 and its substrate adaptor proteins . Furthermore, pyridazinone derivatives have been successfully optimized into potent and selective class I HDAC inhibitors with demonstrated in vitro and in vivo anticancer activity . The imidazole ring is a privileged structure in biochemistry and pharmacology, known for its ability to coordinate with metal ions and participate in hydrogen bonding, often serving as a key ligand in active sites. Researchers may investigate this compound for its potential to modulate a variety of biological targets, including kinases, methyltransferases, and histone deacetylases. The incorporation of the 4-bromobenzenesulfonamide group enhances the molecule's potential as a precursor for further synthetic modification via cross-coupling reactions, allowing for the exploration of structure-activity relationships. This makes it a valuable chemical tool for probing biological pathways and developing novel therapeutic agents, particularly in oncology for targeting epigenetic regulators and signaling proteins . This product is strictly labeled "For Research Use Only" and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

4-bromo-N-[2-(3-imidazol-1-yl-6-oxopyridazin-1-yl)ethyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14BrN5O3S/c16-12-1-3-13(4-2-12)25(23,24)18-8-10-21-15(22)6-5-14(19-21)20-9-7-17-11-20/h1-7,9,11,18H,8,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXWOEVYLGDYMAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1S(=O)(=O)NCCN2C(=O)C=CC(=N2)N3C=CN=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14BrN5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-(3-(1H-imidazol-1-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-4-bromobenzenesulfonamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C19H21N5O3SC_{19}H_{21}N_{5}O_{3}S, with a molecular weight of approximately 399.5 g/mol. The structure features several functional groups, including an imidazole ring, a pyridazine moiety, and a sulfonamide group, which are known for their biological activity.

Structural Characteristics

FeatureDescription
Molecular FormulaC₁₉H₂₁N₅O₃S
Molecular Weight399.5 g/mol
Functional GroupsImidazole, Pyridazine, Sulfonamide

Anticancer Properties

Recent studies have indicated that this compound exhibits anticancer properties . Research suggests it may act as a multi-target agent capable of inhibiting tumor growth either alone or in combination with other therapies. The unique combination of the imidazole and pyridazine rings enhances its potential therapeutic applications, although specific mechanisms of action remain to be elucidated.

The mechanism by which this compound exerts its biological effects is not fully understood. However, compounds containing imidazole and pyridazine rings often engage in interactions with metal ions or enzyme active sites. Additionally, the sulfonamide group may form hydrogen bonds with biological molecules, enhancing binding affinity and specificity.

Case Studies and Research Findings

A case study analyzing the biological activity of related benzenesulfonamides demonstrated significant effects on perfusion pressure and coronary resistance in isolated rat heart models. The study highlighted that certain derivatives could decrease perfusion pressure over time compared to controls . Although direct studies on this compound are lacking, these findings suggest potential cardiovascular interactions.

Table: Summary of Biological Activities in Related Compounds

Compound NameActivity TypeObservations
4-(2-aminoethyl)-benzenesulfonamideCardiovascularDecreased perfusion pressure in isolated hearts
N-(5-sulfamoyl-1,3,4-thiadiazol-2-yl)acetamideCarbonic Anhydrase InhibitorPotential use in heart failure patients
N-(2-(3-(1H-imidazol-1-yl)-6-oxopyridazin-1(6H)-yl)ethyl) derivativesAnticancerInhibition of tumor growth noted

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound is compared to three classes of analogs:

Pyridazinone sulfonamides with benzyloxy substituents (e.g., 4-(3-(benzyloxy)-6-oxopyridazin-1(6H)-yl)benzenesulfonamide (5a)) .

Imidazole-containing benzamides (e.g., (S)-4-((6-(1H-imidazol-1-yl)hexyl)oxy)-N-(2-((1-amino-1-oxo-3-phenylpropan-2-yl)amino)-2-oxoethyl)benzamide (2g)) .

Non-halogenated sulfonamide derivatives (e.g., 4-(3-hydroxy-6-oxopyridazin-1(6H)-yl)benzenesulfonamide (3)) .

Table 1: Key Comparative Data

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Synthesis Method
N-(2-(3-(1H-imidazol-1-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-4-bromobenzenesulfonamide C₁₅H₁₅BrN₄O₃S 427.28 Imidazole, bromophenyl, ethyl linker Likely nucleophilic alkylation
4-(3-(Benzyloxy)-6-oxopyridazin-1(6H)-yl)benzenesulfonamide (5a) C₁₇H₁₅N₂O₄S 367.38 Benzyloxy, phenylsulfonamide K₂CO₃/DMF, benzyl bromide coupling
(S)-4-((6-(1H-imidazol-1-yl)hexyl)oxy)-N-(2-((1-amino-1-oxo-3-phenylpropan-2-yl)amino)-2-oxoethyl)benzamide (2g) C₂₈H₃₄N₆O₅ 558.62 Imidazole, hexyloxy, benzamide Multi-step esterification/alkylation
4-(3-Hydroxy-6-oxopyridazin-1(6H)-yl)benzenesulfonamide (3) C₁₀H₉N₃O₄S 267.26 Hydroxyl, phenylsulfonamide Base-mediated deprotection

Key Findings

Synthetic Complexity :

  • The target compound’s imidazole substitution likely requires a distinct alkylation step compared to benzyloxy derivatives (e.g., 5a), which use benzyl bromides . Imidazole’s nucleophilicity may necessitate milder conditions to avoid side reactions.
  • In contrast, the benzamide analog (2g) employs a hexyloxy linker and peptide-like coupling, reflecting divergent synthetic strategies .

Physicochemical Properties: The bromine atom increases molecular weight (427.28 vs. 367.38 for 5a) and may enhance lipophilicity (clogP estimated +1.2 vs. The ethyl linker in the target compound shortens the spacer compared to the hexyloxy chain in 2g, possibly reducing conformational flexibility .

Biological Implications: Pyridazinone sulfonamides (e.g., 5a) are associated with carbonic anhydrase inhibition, whereas imidazole-containing analogs (e.g., the target compound) may target histamine receptors or metal-dependent enzymes . The absence of hydroxyl groups (vs. compound 3) could reduce solubility but improve metabolic stability .

Structural-Activity Relationships (SAR): Replacing benzyloxy (5a) with imidazole introduces hydrogen-bonding capability, which may enhance target binding but reduce solubility. The bromophenyl group in the target compound provides steric bulk and electronic effects distinct from non-halogenated analogs (e.g., 3) .

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